Home > Products > Screening Compounds P141007 > (6S,10S) Lumateperone
(6S,10S) Lumateperone -

(6S,10S) Lumateperone

Catalog Number: EVT-13570373
CAS Number:
Molecular Formula: C24H28FN3O
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of lumateperone involves several key steps starting from commercially available quinoxaline. A notable method described in recent literature details a novel synthesis route that avoids the use of borane·THF complex, which is often problematic for large-scale production. The process includes:

  1. N-Alkylation: The indole nitrogen atom is alkylated with N-methylchloroacetamide.
  2. Cyclization: A palladium-catalyzed C–N bond-forming reaction is utilized to achieve cyclization.
  3. Reduction Steps: The synthesis incorporates strategic reductions of double bonds and lactam moieties to yield the desired tetracyclic structure.

This new approach has shown good to excellent yields, making it a promising alternative for the efficient production of lumateperone .

Molecular Structure Analysis

The molecular formula of lumateperone is C24H28FN3OC_{24}H_{28}FN_{3}O with a molar mass of approximately 393.506 g/mol. The compound features a complex tetracyclic structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. Key structural data includes:

  • IUPAC Name: 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one.
  • SMILES Notation: CC1=CC=C(C=C1)S(O)(=O)=O.[H][C@]12CCN(CCCC(=O)C3=CC=C(F)C=C3)C[C@@]1([H])C1=C3N2CCN(C)C3=CC=C1 .
Chemical Reactions Analysis

Lumateperone undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Cyclization Reactions: These are crucial for forming the tetracyclic structure from linear precursors.
  • Reduction Reactions: Specific reductions are employed to modify carbonyl groups and double bonds within the compound.
  • Metabolic Reactions: In vivo, lumateperone is metabolized by multiple enzymes including glucuronosyltransferases and cytochrome P450 isoforms, which play significant roles in its pharmacokinetics .
Mechanism of Action

The mechanism of action of lumateperone is multifaceted, involving modulation of several neurotransmitter systems:

  • Serotonin Receptors: It acts as an antagonist at the 5-HT2A receptor.
  • Dopamine Receptors: Lumateperone antagonizes dopamine receptors (D1, D2, D4) with varying affinities.
  • Glutamate Modulation: Recent studies suggest that lumateperone also modulates glutamate neurotransmission, contributing to its efficacy in treating complex psychiatric conditions .

This unique receptor binding profile allows lumateperone to address both positive and negative symptoms associated with schizophrenia while minimizing side effects commonly seen with other antipsychotics.

Physical and Chemical Properties Analysis

Lumateperone exhibits several notable physical and chemical properties:

  • Solubility: Slightly soluble in water (approximately 0.0805 mg/mL).
  • LogP Value: Approximately 3.87, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa at 16.61 and strongest basic pKa at 8.47.
  • Polar Surface Area: 26.79 Ų.

These properties influence its bioavailability and permeability across biological membranes .

Applications

Lumateperone has significant applications in clinical psychiatry:

  • Schizophrenia Treatment: It effectively manages both positive (hallucinations, delusions) and negative (apathy, social withdrawal) symptoms of schizophrenia.
  • Bipolar Depression Management: Approved for depressive episodes associated with bipolar I and II disorders, it represents a novel option for patients who may not respond well to traditional treatments.

Research continues into its broader applications within psychiatric medicine due to its unique pharmacological profile .

Introduction to (6S,10S) Lumateperone in Neuropsychopharmacology

Historical Development and Rationale for Multitarget Design

The development of lumateperone (ITI-007; CAPLYTA®) originated from foundational neuroscience research at Intra-Cellular Therapies Inc. under Nobel laureate Paul Greengard. Dissatisfied with the single-target paradigm dominating antipsychotic development, the team pursued a simultaneous modulation of dopaminergic, serotonergic, and glutamatergic pathways—core systems implicated in schizophrenia pathophysiology [3] [7]. This multitarget strategy aimed to address three interconnected neurobiological deficits:

  • Dopamine dysregulation: Hyperactivity in mesolimbic pathways (positive symptoms) and hypoactivity in mesocortical pathways (negative/cognitive symptoms)
  • Glutamate NMDA receptor hypofunction: Implicated in cognitive deficits and negative symptoms
  • Serotonin 5-HT₂A imbalance: Linked to perceptual disturbances and mood dysregulation

Lumateperone’s design uniquely integrated:

  • Pre-synaptic dopamine stabilization: Partial agonism at pre-synaptic D₂ autoreceptors to normalize dopamine release
  • Post-synaptic inhibition: Antagonism at post-synaptic D₂ receptors in mesolimbic regions
  • Glutamate enhancement: Indirect potentiation of NMDA/AMPA signaling via D₁-receptor-mediated GluN2B phosphorylation [1] [7]
  • Serotonergic modulation: High-potency 5-HT₂A antagonism and serotonin reuptake inhibition (SERT Ki=33 nM) [8] [9]

Table 1: Lumateperone's Receptor Binding Profile

TargetKi (nM)Functional ActivityTherapeutic Implication
5-HT₂A0.54AntagonistAntipsychotic, anti-negative symptoms
D₂ receptor32Pre-synaptic partial agonist; post-synaptic antagonistAntipsychotic with low EPS risk
SERT33InhibitorAntidepressant effect
D₁ receptor41Agonist (indirect)GluN2B phosphorylation, pro-cognitive
α₁-adrenergic~100Weak antagonistMinimal cardiovascular effects

Position Within the Butyrophenone Structural Family

Lumateperone belongs to the butyrophenone chemical class, sharing a core aryl ketone scaffold with first-generation antipsychotics like haloperidol. However, strategic structural modifications confer distinct pharmacodynamic properties [5] [7]:

  • Core scaffold: Retains the 4-fluorophenyl butanone moiety essential for CNS penetration
  • Tricyclic augmentation: Incorporates a tetrahydropyridopyrrolo-quinoxaline ring system replacing traditional piperidines
  • Enhances 5-HT₂A affinity (60-fold > D₂ receptors)
  • Reduces histaminergic (H₁) and muscarinic off-target binding
  • Stereochemistry: The (6bR,10aS) configuration optimizes:
  • Dopamine receptor subtype selectivity
  • Mesolimbic vs. nigrostriatal pathway discrimination

This molecular evolution transforms butyrophenones from pure D₂ antagonists to multimodal neuromodulators. Unlike haloperidol, which exhibits near-uniform D₂ occupancy >80% across brain regions, lumateperone achieves:

  • Region-selective D₂ occupancy: ~40% in striatum vs. higher engagement in cortical regions [6]
  • Functional dichotomy: Simultaneous pre-synaptic partial agonism (reducing dopamine release) and post-synaptic antagonism (blocking aberrant signaling) [1] [9]

Role in Addressing Unmet Needs in Schizophrenia Therapeutics

Conventional antipsychotics inadequately address three critical domains: negative symptoms, cognitive impairment, and metabolic safety. Lumateperone’s integrated pharmacology targets these gaps [1] [6]:

  • Negative symptoms: Combines 5-HT₂A antagonism (enhancing cortical dopamine) and SERT inhibition (mood elevation). Clinical evidence:
  • Phase III trials demonstrated significant improvement in PANSS-derived Prosocial Factor scores (p<0.01) [6]
  • Social functioning improvements on Personal and Social Performance (PSP) scale at Week 4
  • Cognitive deficits: Augments glutamate signaling via D₁-mediated pathways:
  • Phosphorylates GluN2B subunits, enhancing NMDA receptor function
  • Increases AMPA receptor trafficking via mTOR pathway activation [1] [5]
  • Metabolic neutrality: Minimal H₁/M₁ receptor engagement prevents:
  • Weight gain (placebo-level changes in BMI/waist circumference)
  • Dyslipidemia or insulin resistance in long-term studies

Table 2: Efficacy of Lumateperone vs. Placebo in Schizophrenia Trials

Clinical DomainStudy 005 (Change from Baseline)Study 301 (Change from Baseline)Effect Size
PANSS Total Score-13.2 (vs. -7.4 placebo)-14.5 (vs. -10.3 placebo)0.3-0.4
PANSS Positive SubscaleSignificant reduction (p<0.05)Significant reduction (p<0.05)N/A
PANSS Prosocial Factor-3.1*-2.8*0.35
Responder Rate (≥30% PANSS reduction)58%* (vs. 36% placebo)51%* (vs. 40% placebo)N/A

*Statistically significant vs. placebo (p<0.05) [6]

Lumateperone represents a paradigm shift from receptor blockade to synaptic plasticity modulation. By integrating dopaminergic, serotonergic, and glutamatergic mechanisms within a single molecule, it addresses schizophrenia’s multidimensional pathology more comprehensively than preceding antipsychotics [1] [3] [7].

Chemical Compounds Mentioned:

  • Lumateperone (C₂₄H₂₈FN₃O)
  • Haloperidol (C₂₁H₂₃ClFNO₂)
  • Serotonin (C₁₀H₁₂N₂O)
  • Dopamine (C₈H₁₁NO₂)
  • Glutamate (C₅H₉NO₄)

Properties

Product Name

(6S,10S) Lumateperone

IUPAC Name

1-(4-fluorophenyl)-4-[(10S,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m1/s1

InChI Key

HOIIHACBCFLJET-RTWAWAEBSA-N

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.